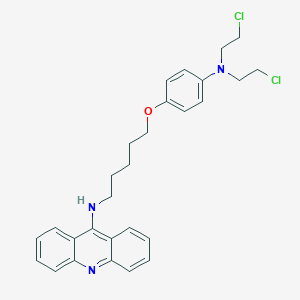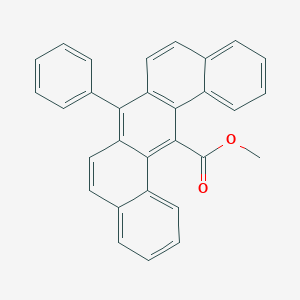
Methyl 7-phenyldibenz(a,j)anthracene-14-carboxylate
Übersicht
Beschreibung
“Methyl 7-phenyldibenz(a,j)anthracene-14-carboxylate” is a chemical compound with the molecular formula C30H20O2 . It is an aromatic spacer used in molecular tweezers . The structures of this compound contain twisted aromatic spacers with bay-region esters .
Molecular Structure Analysis
The molecular structure of “Methyl 7-phenyldibenz(a,j)anthracene-14-carboxylate” is characterized by twisted aromatic spacers containing bay-region esters . The molecular weight of the compound is 412.48 g/mol .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving “Methyl 7-phenyldibenz(a,j)anthracene-14-carboxylate”. It is known to be used as an aromatic spacer in molecular tweezers , but the exact reactions it undergoes in this context are not detailed in the available sources.Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 7-phenyldibenz(a,j)anthracene-14-carboxylate” are not extensively detailed in the available sources. It is known that the compound has a molecular weight of 412.48 g/mol .Wissenschaftliche Forschungsanwendungen
Bioalkylation Studies : It's used to study the bioalkylation of dibenz[a,b]anthracene in rat liver cytosol, forming more potent procarcinogens (Flesher, Myers, Bergo, & Blake, 1986).
Carcinogen Biosynthesis : This compound assists in researching the biosynthesis of the potent carcinogen 7,12-dimethylbenz[a]anthracene (DMBA) (Flesher, Myers, & Blake, 1984).
Carcinogenicity of Benz(a)anthracene Derivatives : It helps in studying the carcinogenicity of benz(a)anthracene derivatives with specific methyl groups (Pataki & Huggins, 1969).
Carbocation Study : This compound is used in the study of carbocations from dibenz(a,j)anthracene and its methylated derivatives (Okazaki, Chun, & Laali, 2008).
Bacterial Mutagenicity : In research, it's utilized for studying bacterial mutagenicity in Salmonella typhimurium TA100 (Utesch, Glatt, & Oesch, 1987).
Metabolism in Cell Cultures : This chemical aids in studying the metabolism of aromatic hydrocarbons by mouse embryo cell cultures (Sims, 1970).
Polycyclic Hydrocarbons Carcinogenicity : It's used in studies on the carcinogenicity of polycyclic hydrocarbons (Flesher & Sydnor, 1971).
Tumor Formation Studies : It's involved in research on tumor formation on mouse skin, particularly in studies on 7-methylbenz(a)anthracene and its dihydrodiol metabolites (Chouroulinkov et al., 1977).
Precursor in Synthesis : Methyl 14-acetoxydibenz(a,j)anthracene-2-carboxylate, a related compound, is a potential precursor of the desired perhydro compound (Snatzke & Kunde, 1973).
Metabolism and Carcinogenic Activity : The compound is used in studying the metabolism and carcinogenic activity of various benz(a)anthracene derivatives (Grandjean & Cavalieri, 1974).
Wirkmechanismus
Zukünftige Richtungen
The future directions for research and application of “Methyl 7-phenyldibenz(a,j)anthracene-14-carboxylate” are not specified in the available sources. Given its use as an aromatic spacer in molecular tweezers , it may have potential applications in areas where these molecular structures are utilized.
Eigenschaften
IUPAC Name |
methyl 13-phenylpentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20O2/c1-32-30(31)29-27-22-13-7-5-9-19(22)15-17-24(27)26(21-11-3-2-4-12-21)25-18-16-20-10-6-8-14-23(20)28(25)29/h2-18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZIXJUMHAVKFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=C(C3=C1C4=CC=CC=C4C=C3)C5=CC=CC=C5)C=CC6=CC=CC=C62 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30151271 | |
| Record name | Methyl 7-phenyldibenz(a,j)anthracene-14-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30151271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-phenyldibenz(a,j)anthracene-14-carboxylate | |
CAS RN |
116047-36-0 | |
| Record name | Methyl 7-phenyldibenz(a,j)anthracene-14-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116047360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 7-phenyldibenz(a,j)anthracene-14-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30151271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



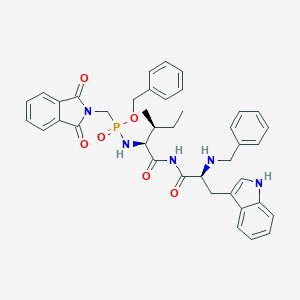
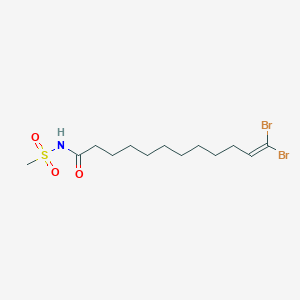
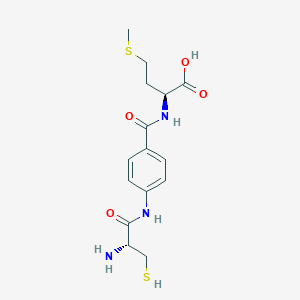

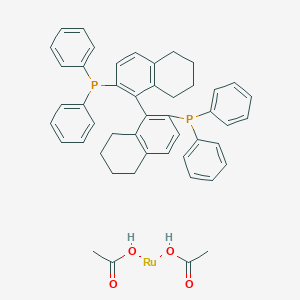
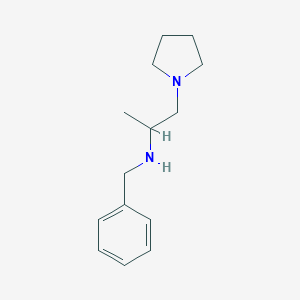
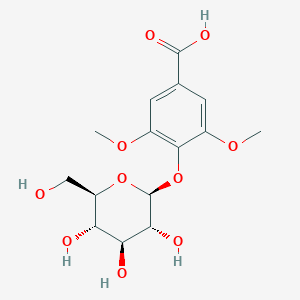
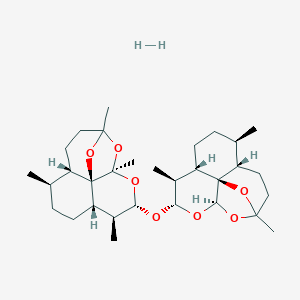


![Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B49248.png)
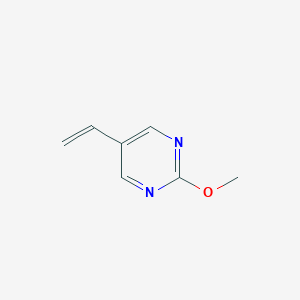
![3-[2-chloro-7-(methoxymethoxy)phenothiazin-10-yl]-N,N-dimethylpropan-1-amine](/img/structure/B49252.png)
